lithium;2,2-difluoroacetate
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Overview
Description
Lithium;2,2-difluoroacetate is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a lithium salt of difluoroacetic acid, characterized by the presence of two fluorine atoms attached to the acetic acid moiety. This compound is particularly notable for its use in various scientific and industrial applications, including its role in lithium-ion batteries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;2,2-difluoroacetate can be synthesized through the reaction of lithium hydroxide with 2,2-difluoroacetic acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide acts as a base to neutralize the acid, forming the lithium salt. The reaction can be represented as follows:
LiOH+CF2HCOOH→CF2HCOOLi+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ethyl difluoroacetate as a precursor, which undergoes hydrolysis in the presence of lithium hydroxide to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Lithium;2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of difluoromethyl ketones.
Reduction: Reduction reactions can convert the difluoroacetate moiety into difluoromethyl groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include difluoromethyl ketones, difluoromethyl compounds, and various substituted derivatives of difluoroacetate .
Scientific Research Applications
Lithium;2,2-difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: The compound is studied for its potential use in biological systems, including its role in enzyme inhibition and metabolic studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which lithium;2,2-difluoroacetate exerts its effects involves the interaction of the difluoroacetate moiety with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. In lithium-ion batteries, the compound forms a stable solid electrolyte interphase (SEI) on the electrode surfaces, which enhances the battery’s performance and longevity .
Comparison with Similar Compounds
Similar Compounds
Lithium difluoro(oxalato)borate: Another lithium salt with fluorinated groups, used as an electrolyte additive in lithium-ion batteries.
Ethyl difluoroacetate: A precursor used in the synthesis of lithium;2,2-difluoroacetate.
Fluoroethylene carbonate: A fluorinated solvent used in high-voltage electrolytes for lithium-ion batteries.
Uniqueness
This compound is unique due to its specific combination of lithium and difluoroacetate, which imparts distinct chemical and electrochemical properties. Its ability to form a stable SEI in lithium-ion batteries sets it apart from other similar compounds, making it a valuable additive for enhancing battery performance .
Properties
IUPAC Name |
lithium;2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVDVNJDCUBDD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(C(=O)[O-])(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2LiO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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